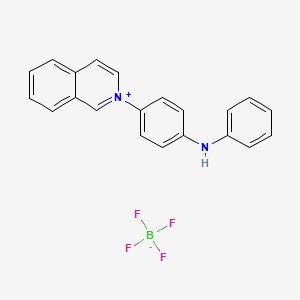

2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate

Description

Properties

IUPAC Name |

4-isoquinolin-2-ium-2-yl-N-phenylaniline;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N2.BF4/c1-2-8-19(9-3-1)22-20-10-12-21(13-11-20)23-15-14-17-6-4-5-7-18(17)16-23;2-1(3,4)5/h1-16,22H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEBLEWYDHZPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate can undergo various chemical reactions, including:

Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The isoquinolin-2-ylium moiety can be reduced to form dihydroisoquinoline derivatives.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylamino group may yield nitro derivatives, while reduction of the isoquinolin-2-ylium moiety may produce dihydroisoquinoline derivatives.

Scientific Research Applications

2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The phenylamino group may interact with biological macromolecules, such as proteins or nucleic acids, leading to various biological effects. The isoquinolin-2-ylium moiety may participate in electron transfer processes, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Isoquinolinium Tetrafluoroborate Salts

Structural and Functional Group Variations

Isoquinolinium tetrafluoroborate derivatives differ primarily in their cationic substituents, which dictate their chemical and physical properties. Key examples include:

Table 1: Structural Comparison of Isoquinolinium Tetrafluoroborate Derivatives

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-anilinophenyl group in the target compound contrasts with the trifluoromethyl group in ’s derivative. The former may enhance π-π interactions and redox activity, while the latter increases electrophilicity and oxidative stability .

- Steric Effects: Bulky substituents (e.g., di(isopropyl)phenyl in ) improve thermal stability but reduce solubility in polar solvents .

- Hybrid Structures: Imidazo-quinolinium hybrids () exhibit unique optical properties due to extended conjugation, suggesting that modifying the core heterocycle can tailor electronic behavior .

Stability and Reactivity

- Thermal Stability : Bulky substituents (e.g., tert-butyl groups in ) enhance decomposition resistance. The target compound’s aromatic substituents may confer moderate stability.

- Chemical Reactivity: Oxazolo-fused derivatives () exhibit distinct reactivity due to strained heterocycles, whereas dihydroisoquinolinium salts () may undergo redox-driven structural changes .

Biological Activity

2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including a phenylamino group attached to a phenyl ring, which connects to an isoquinolin-2-ylium moiety. The tetrafluoroborate anion serves as a stabilizing counterion. Its IUPAC name is 4-isoquinolin-2-ium-2-yl-N-phenylaniline; tetrafluoroborate, with the following chemical formula:

The biological activity of 2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate is believed to stem from its interaction with biological macromolecules. The phenylamino group may engage with proteins or nucleic acids, while the isoquinolin-2-ylium moiety could participate in electron transfer processes, influencing various cellular pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, its derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to 2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate have demonstrated IC50 values in the low micromolar range against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines.

Case Study: Antiproliferative Effects

A study examining the structure-activity relationship (SAR) of related compounds revealed that modifications to the core structure significantly affected their anticancer potency. The following table summarizes some findings regarding the IC50 values of related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | COLO205 | 0.32 |

| Compound B | H460 | 0.89 |

| Compound C | Hep3B | 0.45 |

These results suggest that structural modifications can enhance the anticancer efficacy of isoquinoline derivatives.

Additional Biological Studies

In vitro studies have also explored the mechanism by which these compounds induce apoptosis in cancer cells. For example, treatment with certain derivatives led to G2/M phase arrest and downregulation of cyclin-dependent kinases (CDK1), indicating a potential pathway for therapeutic intervention.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Precursor | Solvent | Temp (°C) | Yield (%) | Purification Method | Reference |

|---|---|---|---|---|---|

| Isoquinoline + 4-Anilinophenyl bromide | CH₃CN | 25 | 78 | Column chromatography | |

| 4-Anilinophenyl iodide + BF₃·OEt₂ | CH₂Cl₂ | 0 | 85 | Recrystallization |

Basic: What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments and aryl/isoquinoline connectivity. ¹⁹F NMR verifies BF₄⁻ integrity .

- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak and fragmentation patterns .

- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves crystal packing and cation-anion interactions. For twinned crystals, use the TWIN/BASF commands in SHELX .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced: How can computational modeling resolve contradictions in electrochemical data during catalytic applications?

Answer:

- Density Functional Theory (DFT) : Calculate redox potentials and frontier molecular orbitals to rationalize experimental cyclic voltammetry (CV) trends .

- Mechanistic studies : Compare computed activation barriers for electron-transfer steps with experimental overpotentials .

- Validation : Cross-check DFT results with spectroscopic data (e.g., UV-Vis absorption bands for charge-transfer transitions) .

Advanced: What strategies address crystallographic data inconsistencies when refining structures with SHELX?

Answer:

- Twinning analysis : Use the TWIN command in SHELXL to model overlapping lattices. Adjust BASF parameters for scale factors .

- Disorder modeling : Split occupancy for flexible anilinophenyl groups and apply restraints (e.g., SIMU/DELU) .

- Validation tools : Check R-factor convergence and Fo/Fc maps in Olex2 or Platon to detect missed symmetry .

Advanced: How do coupling agents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Agent selection : Use uronium-based agents (e.g., HATU/TBTU) for amidation or Suzuki-Miyaura coupling. Avoid moisture-sensitive reagents .

- Solvent effects : DMF or THF improves solubility of the tetrafluoroborate salt, enhancing reaction rates .

- Additives : Add K₂CO₃ or CsF to stabilize the tetrafluoroborate anion and prevent aggregation .

Q. Table 2: Coupling Reaction Optimization

| Coupling Agent | Solvent | Additive | Yield (%) | Reference |

|---|---|---|---|---|

| HATU | DMF | K₂CO₃ | 92 | |

| TBTU | THF | CsF | 88 |

Advanced: What experimental approaches reconcile discrepancies in solubility and stability data across studies?

Answer:

- Solvent screening : Test solubility in DMSO, DMF, and CH₃CN using dynamic light scattering (DLS) to detect aggregation .

- Accelerated stability studies : Monitor decomposition via ¹H NMR under varying pH (2–12) and temperature (25–60°C) .

- Counterion exchange : Compare stability with PF₆⁻ or BArF⁻ salts to isolate anion-specific effects .

Advanced: How can researchers design experiments to probe the compound’s role in photophysical applications?

Answer:

- Time-resolved spectroscopy : Use femtosecond transient absorption to study excited-state dynamics .

- Quantum yield measurement : Compare fluorescence emission with reference dyes (e.g., Rhodamine B) .

- Theoretical modeling : Simulate charge-transfer states using TD-DFT to predict absorption/emission wavelengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.